Cas no 100004-81-7 (3-(2-methoxyphenyl)pyridine-4-carboxylic Acid)
3-(2-methoxyphenyl)pyridine-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-methoxyphenyl)pyridine-4-carboxylic Acid
- WS-02490
- AKOS015156978
- A1-27247
- 100004-81-7
- MFCD18207557
- 3-(2-methoxy-phenyl)pyridine-4-carboxylic acid
- D85537
- DTXSID10540644
- SCHEMBL22717569
- DB-135381
- 4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)-
- 3-(2-METHOXYPHENYL)ISONICOTINIC ACID
-
- MDL: MFCD18207557
- Inchi: 1S/C13H11NO3/c1-17-12-5-3-2-4-9(12)11-8-14-7-6-10(11)13(15)16/h2-8H,1H3,(H,15,16)
- InChI Key: MEYHBIZGGUXZHE-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1C1C=NC=CC=1C(=O)O
Computed Properties
- Exact Mass: 229.07393
- Monoisotopic Mass: 229.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- PSA: 59.42
3-(2-methoxyphenyl)pyridine-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 216258-1g |
3-(2-Methoxyphenyl)isonicotinic acid, 95% |
100004-81-7 | 95% | 1g |
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| Matrix Scientific | 216258-2.500g |
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| A2B Chem LLC | AI04764-250mg |
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100004-81-7 | 95% | 250mg |
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| A2B Chem LLC | AI04764-500mg |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 500mg |
$150.00 | 2024-01-05 | |
| A2B Chem LLC | AI04764-1g |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 1g |
$210.00 | 2024-01-05 | |
| eNovation Chemicals LLC | Y1233354-100mg |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 100mg |
$110 | 2024-06-06 | |
| Aaron | AR00H9T4-1g |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 1g |
$800.00 | 2025-02-11 | |
| eNovation Chemicals LLC | Y1233354-100mg |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 100mg |
$135 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1233354-250mg |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 250mg |
$175 | 2025-02-20 |
3-(2-methoxyphenyl)pyridine-4-carboxylic Acid Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 3-(2-methoxyphenyl)pyridine-4-carboxylic Acid
3-(2-Methoxyphenyl)Pyridine-4-Carboxylic Acid: A Comprehensive Overview
The compound 3-(2-methoxyphenyl)pyridine-4-carboxylic acid, also known by its CAS number 100004-81-7, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with a carboxylic acid group at the 4-position and a 2-methoxyphenyl substituent at the 3-position. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for both academic research and industrial applications.
The synthesis of 3-(2-methoxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions, often utilizing coupling reactions or substitution strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have explored the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct the carbon-heteroatom bonds in this molecule. These methods not only improve the synthetic pathway but also align with the growing demand for sustainable chemical processes.
One of the most promising applications of 3-(2-methoxyphenyl)pyridine-4-carboxylic acid lies in its role as a building block in drug discovery. The pyridine ring is known for its ability to act as a pharmacophore, facilitating interactions with biological targets such as enzymes and receptors. The carboxylic acid group can be further modified to introduce bioisosteric replacements or to enhance solubility and bioavailability. Recent studies have highlighted its potential in developing inhibitors for kinases and other enzymes implicated in diseases like cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The aromaticity and conjugation within the molecule make it an excellent candidate for use in organic electronics. Researchers have investigated its properties as an electron-deficient component in donor-acceptor systems, which are critical for applications such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The introduction of the methoxy group at the 2-position of the phenyl ring further modulates the electronic properties, enabling fine-tuning of these materials for specific applications.
The latest research on 3-(2-methoxyphenyl)pyridine-4-carboxylic acid has also explored its role in analytical chemistry. Its ability to form stable metal complexes has led to its use as a ligand in sensors and catalysts. For instance, coordination with transition metals such as copper or zinc has been shown to enhance catalytic activity in oxidation reactions. This property opens up new avenues for green chemistry, where efficient catalysts are essential for reducing environmental impact.
The versatility of this compound is further underscored by its use in polymer chemistry. By incorporating this molecule into polymer backbones or side chains, researchers have developed advanced materials with tailored mechanical and thermal properties. These polymers find applications in high-performance composites, adhesives, and coatings, where durability and resistance to environmental factors are critical.
In conclusion, 3-(2-methoxyphenyl)pyridine-4-carboxylic acid stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in future innovations. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to both academic advancements and industrial developments.
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